threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol

CAS No.:

Cat. No.: VC18003625

Molecular Formula: C9H12O4

Molecular Weight: 184.19 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H12O4 |

|---|---|

| Molecular Weight | 184.19 g/mol |

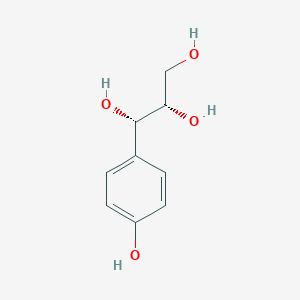

| IUPAC Name | (1S,2S)-1-(4-hydroxyphenyl)propane-1,2,3-triol |

| Standard InChI | InChI=1S/C9H12O4/c10-5-8(12)9(13)6-1-3-7(11)4-2-6/h1-4,8-13H,5H2/t8-,9-/m0/s1 |

| Standard InChI Key | DGMSJCVOBYTYTE-IUCAKERBSA-N |

| Isomeric SMILES | C1=CC(=CC=C1[C@@H]([C@H](CO)O)O)O |

| Canonical SMILES | C1=CC(=CC=C1C(C(CO)O)O)O |

Introduction

Chemical Identity and Structural Features

Threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol (CAS 155748-73-5) is an aromatic triol belonging to the class of benzenoids. Its IUPAC name, 1-(4-hydroxyphenyl)propane-1,2,3-triol, reflects a hydroxyphenyl moiety substituted at the first carbon of a three-carbon triol chain . The compound’s stereochemistry is defined by the threo configuration, indicating adjacent hydroxyl groups on the glycerol backbone are on opposite sides of the plane .

Key Structural Attributes:

-

Topological Polar Surface Area (TPSA): 80.90 Ų, indicative of high polarity due to four hydroxyl groups .

Physicochemical Properties

The compound exhibits distinct physical and chemical characteristics critical for laboratory handling and experimental design.

The negative LogP values suggest high hydrophilicity, aligning with its solubility in polar solvents like DMSO and acetone . The boiling point exceeds 450°C, requiring specialized equipment for distillation . Storage at -20°C under desiccation is recommended to prevent hygroscopic degradation .

Pharmacological and Biological Activities

ADMET Profile (Predicted):

| Property | Prediction | Probability |

|---|---|---|

| Human Intestinal Absorption | High | 88.15% |

| Blood-Brain Barrier Penetration | Low | 65.00% |

| CYP450 Inhibition | Moderate (CYP3A4: 84.28%) | |

| P-glycoprotein Substrate | Unlikely | 92.20% |

The compound’s high intestinal absorption (88.15%) suggests oral bioavailability, though its low blood-brain barrier penetration limits central nervous system activity . Its inhibition of cytochrome P450 enzymes, particularly CYP3A4 (84.28%) and CYP2C9 (97.17%), implies potential drug-drug interactions .

Biological Roles:

-

Antioxidant Potential: As a polyphenol derivative, it may scavenge free radicals, a common trait among phenylpropanoids .

-

Enzyme Modulation: Structural similarity to glycerol derivatives suggests possible roles in lipid metabolism or signal transduction .

Threo-1-(4-Hydroxyphenyl)propane-1,2,3-triol is primarily utilized in life sciences research as a reference standard or bioactive probe . Key applications include:

-

Natural Product Studies: Investigated for its ecological roles in plant defense mechanisms .

-

Drug Discovery: Screened for inhibitory activity against metabolic enzymes (e.g., lipases, kinases) .

-

Chemical Biology: Serves as a building block for synthesizing complex polyphenol derivatives .

Researchers recommend preparing stock solutions in DMSO or acetone at concentrations ≤10 mg/mL, with aliquots stored at -20°C to ensure stability .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume